molecular formula C4H5N5S B12924305 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole CAS No. 13728-27-3

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole

Cat. No.: B12924305
CAS No.: 13728-27-3
M. Wt: 155.18 g/mol
InChI Key: CSPQAFCNTBGPAI-UHFFFAOYSA-N
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Description

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
  • 3,7-Diamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
  • 3,6,7-Triamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole

Uniqueness

Compared to these similar compounds, 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antifungal, and antimicrobial activities.

  • Molecular Formula : C4_4H5_5N5_5S
  • Molecular Weight : 145.18 g/mol
  • CAS Number : 13728-27-3

Anticancer Activity

Research has indicated that compounds containing the triazole moiety can exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole derivatives against different cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer)
  • Findings : Certain derivatives showed potent cytotoxic effects with IC50_{50} values in the low micromolar range. Specifically, compounds with a methylthio group demonstrated enhanced activity compared to their unsubstituted counterparts .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The structure of this compound suggests it may serve as a promising antifungal agent:

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Activity Spectrum : Studies have shown that triazole derivatives can be effective against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL .

Antimicrobial Activity

In addition to antifungal properties, triazoles have been explored for their antibacterial and antiviral activities:

  • Bacterial Strains Tested : Various pathogenic bacteria including Staphylococcus aureus and Escherichia coli.
  • Results : Compounds derived from triazoles exhibited varying degrees of antibacterial activity, with some showing significant inhibition against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics:

Structural FeatureBiological ActivityNotes
Methylthio GroupEnhanced anticancer and antifungal activityContributes to lipophilicity and cellular uptake
Triazole RingEssential for biological activityCore structure found in many pharmacologically active compounds

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the cytotoxic effects of triazole derivatives.
    • Methodology : In vitro assays on MCF-7 and Bel-7402 cell lines.
    • Outcome : Compounds with methylthio substitution showed higher cytotoxicity compared to controls.
  • Antifungal Activity Assessment :
    • Objective : Determine the efficacy against Candida albicans.
    • Methodology : MIC determination using broth dilution methods.
    • Outcome : Several derivatives displayed potent antifungal activity with MIC values significantly lower than those of standard treatments.

Properties

CAS No.

13728-27-3

Molecular Formula

C4H5N5S

Molecular Weight

155.18 g/mol

IUPAC Name

3-methylsulfanyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C4H5N5S/c1-10-4-8-7-3-5-2-6-9(3)4/h2H,1H3,(H,5,6,7)

InChI Key

CSPQAFCNTBGPAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1NC=N2

Origin of Product

United States

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